molecular formula C15H20F2N2O2 B6637228 N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide

N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide

Cat. No. B6637228
M. Wt: 298.33 g/mol
InChI Key: AOPQSGXXYHVCGW-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide, commonly known as DFHP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DFHP is a piperidine derivative that is structurally similar to other compounds that have been used in medicinal chemistry. In

Mechanism of Action

DFHP acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. DFHP binds to the receptor and prevents the activation of downstream signaling pathways, which leads to a decrease in the release of dopamine. This mechanism of action has been shown to have potential in the treatment of various neurological disorders such as addiction and schizophrenia.
Biochemical and Physiological Effects:
DFHP has been shown to have a significant impact on the biochemical and physiological processes in the brain. DFHP has been shown to decrease the release of dopamine, which is a neurotransmitter that is involved in reward and motivation. Additionally, DFHP has been shown to have an impact on other neurotransmitters such as serotonin and norepinephrine, which are involved in mood regulation and arousal.

Advantages and Limitations for Lab Experiments

DFHP has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. Additionally, DFHP has a high affinity for the receptor, which allows for precise control of the concentration used in experiments. However, one limitation of DFHP is that it has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time.

Future Directions

There are several future directions for the use of DFHP in scientific research. One direction is the development of new drugs that target the dopamine D3 receptor for the treatment of addiction and other neurological disorders. Additionally, DFHP could be used in studies to investigate the role of the dopamine D3 receptor in various physiological processes such as reward and motivation. Finally, DFHP could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems in the brain.
Conclusion:
In conclusion, DFHP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DFHP has been shown to have potential as a lead compound for the development of new drugs that target specific receptors in the brain. Additionally, DFHP has been used in studies to investigate the role of certain neurotransmitters in the brain and their effects on behavior. While DFHP has several advantages and limitations for lab experiments, there are several future directions for its use in scientific research.

Synthesis Methods

DFHP can be synthesized using a multi-step process that involves the reaction of 3,5-difluoroaniline with 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the final product. The purity and yield of DFHP can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

DFHP has been used in various scientific research applications such as drug discovery, neurobiology, and pharmacology. DFHP has been shown to have potential as a lead compound for the development of new drugs that target specific receptors in the brain. Additionally, DFHP has been used in studies to investigate the role of certain neurotransmitters in the brain and their effects on behavior.

properties

IUPAC Name

N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-2-15(10-20)3-5-19(6-4-15)14(21)18-13-8-11(16)7-12(17)9-13/h7-9,20H,2-6,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPQSGXXYHVCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)NC2=CC(=CC(=C2)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide

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